molecular formula C16H30O3 B14420162 2-Hydroxyhexadec-9-enoic acid CAS No. 80550-32-9

2-Hydroxyhexadec-9-enoic acid

Cat. No.: B14420162
CAS No.: 80550-32-9
M. Wt: 270.41 g/mol
InChI Key: MFMJWERISIRPMN-UHFFFAOYSA-N
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Description

2-Hydroxyhexadec-9-enoic acid is a long-chain fatty acid with a hydroxyl group at the second carbon and a double bond at the ninth carbon. This compound is part of the omega-hydroxy-long-chain fatty acids, which are known for their diverse biological activities and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyhexadec-9-enoic acid typically involves the hydroxylation of hexadec-9-enoic acid. This can be achieved through various methods, including:

    Hydroxylation using osmium tetroxide (OsO4): This method involves the addition of OsO4 to the double bond, followed by reduction with sodium bisulfite to yield the hydroxylated product.

    Epoxidation followed by hydrolysis: The double bond of hexadec-9-enoic acid is first converted to an epoxide using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The epoxide is then hydrolyzed to form the diol, which can be selectively oxidized to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, such as microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce this compound from renewable feedstocks, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyhexadec-9-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: LiAlH4 or sodium borohydride (NaBH4).

    Esterification: Sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) as catalysts.

Major Products Formed:

Scientific Research Applications

2-Hydroxyhexadec-9-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyhexadec-9-enoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-Hydroxyhexadec-9-enoic acid is unique due to its specific positioning of the hydroxyl group and double bond, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and pathways that similar compounds may not be able to .

Properties

CAS No.

80550-32-9

Molecular Formula

C16H30O3

Molecular Weight

270.41 g/mol

IUPAC Name

2-hydroxyhexadec-9-enoic acid

InChI

InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h7-8,15,17H,2-6,9-14H2,1H3,(H,18,19)

InChI Key

MFMJWERISIRPMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCC(C(=O)O)O

Origin of Product

United States

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